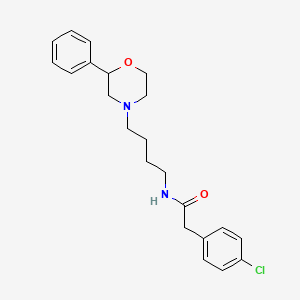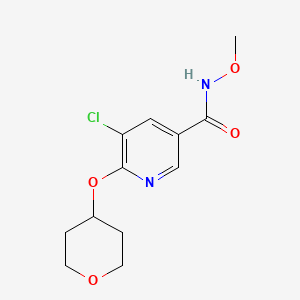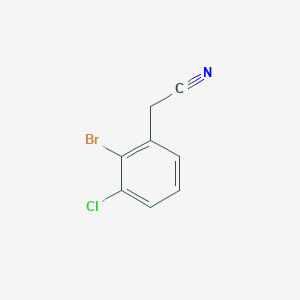
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-component reactions, offering a straightforward approach to variously substituted quinazolines. A notable method includes the one-pot condensation reaction of aromatic aldehydes with 3-methyl-1-phenyl-1H-pyrazol-5-amine and 2-hydroxynaphthalene-1,4-dione in the presence of catalytic agents, such as diammonium hydrogen phosphate in water, or PEG1000-based dicationic acidic ionic liquid, demonstrating the versatility and efficiency of synthesis techniques for these compounds (Wu et al., 2010); (Ren et al., 2015).
Molecular Structure Analysis
The structural properties of quinazoline derivatives are crucial for their chemical behavior and biological activities. The molecular structure of these compounds has been studied using various spectroscopic methods and X-ray crystallography, revealing detailed insights into their geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals. Such studies facilitate a deeper understanding of the interactions between these compounds and biological targets (Wu et al., 2022).
Chemical Reactions and Properties
Quinazoline derivatives engage in a variety of chemical reactions, including selective reductions and ring modifications, which are essential for synthesizing targeted molecules with desired biological activities. The reactivity of these compounds is influenced by their unique molecular structures, allowing for the selective functionalization and modification of specific sites on the quinazoline scaffold (Pyo et al., 2008).
Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
Quinazoline-2,4-dione derivatives are synthesized using environmentally friendly methods. For instance, an L-proline-catalyzed synthesis of heterocyclic ortho-quinones via a water protocol emphasizes atom economy, short reaction times, and the absence of extraction steps, highlighting the environmental benefits of this synthetic method (Rajesh et al., 2011).
Herbicidal Activity
Novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activity, demonstrating effectiveness against broadleaf and monocotyledonous weeds. This research suggests that the quinazoline-2,4-dione motif significantly impacts herbicide activity and offers a pathway for further optimization (Wang et al., 2014).
CO2 Utilization in Synthesis
Quinazoline-2,4-dione derivatives have been synthesized from CO2, showcasing an innovative approach to utilize CO2 as a raw material. This method aligns with green and sustainable chemistry principles, offering a practical and environmentally friendly synthetic route (Vessally et al., 2017).
Antitumor Activities
Certain quinazoline-2,4-dione derivatives have been identified for their potential in inhibiting the growth of human tumor cell lines. This discovery outlines the significance of structural diversity in the synthesis of these compounds, emphasizing their potential in antitumor applications (Zhou et al., 2013).
Novel Synthetic Routes
Research has explored new synthetic routes for the preparation of quinazoline-2,4-dione derivatives. For example, a metal and phosgene-free synthesis approach using selenium catalysis provides a safer and more sustainable pathway for creating bioactive-substituted quinazoline-2,4-dione derivatives (Wu & Yu, 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine with 2-methylbenzoyl chloride to form 2-(2-chlorobenzyl)-2-methylbenzamide. This intermediate is then cyclized with anthranilic acid to form the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "2-methylbenzoyl chloride", "anthranilic acid" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form 2-(2-chlorobenzyl)-2-methylbenzamide.", "Step 2: The intermediate 2-(2-chlorobenzyl)-2-methylbenzamide is then cyclized with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
899900-92-6 |
Produktname |
1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C22H17ClN2O2 |
Molekulargewicht |
376.84 |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17ClN2O2/c1-15-8-2-6-12-19(15)25-21(26)17-10-4-7-13-20(17)24(22(25)27)14-16-9-3-5-11-18(16)23/h2-13H,14H2,1H3 |
InChI-Schlüssel |
ZWGLOENEEHUFJX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



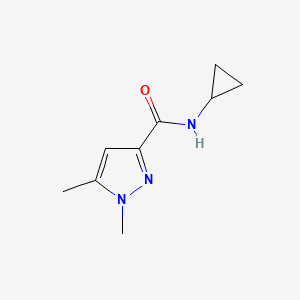

![3-[[Cyclopropyl(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid methyl ester](/img/structure/B2495718.png)
![5-Bromo-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2495719.png)
![2-[3-(Pentafluoro-lambda6-sulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2495726.png)
![N-{2-[(2-fluorophenyl)formamido]ethyl}-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2495727.png)
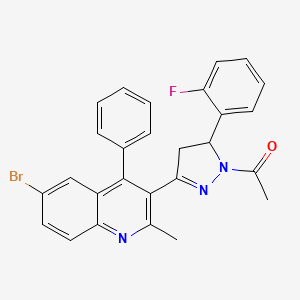
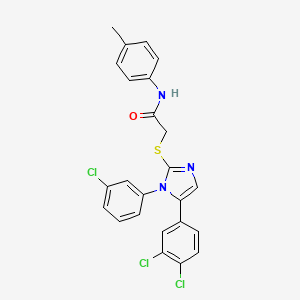
![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

